4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C31H26N4O7 and a molecular weight of 566.575. This compound is known for its unique structure, which includes an anilino group, an oxoacetyl group, and a hydrazono group, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazono group can form stable complexes with metal ions, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{2-(anilinocarbonyl)anilinoacetyl]hydrazono}methyl)-2-methoxyphenyl 4-methoxybenzoate
- 4-((E)-{[2-(4-chloroanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methoxybenzoate
- 4-((E)-{[2-(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-methoxybenzoate
Uniqueness
What sets 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
769156-78-7 |
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Molecular Formula |
C25H23N3O6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-3-33-22-15-17(16-26-28-24(30)23(29)27-19-7-5-4-6-8-19)9-14-21(22)34-25(31)18-10-12-20(32-2)13-11-18/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI Key |
TWPBHGDUECVGCI-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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